(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol
Description
(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol is a stereospecific oxane-triol derivative characterized by a benzyl ether group at the C2 position of the oxane ring. The compound’s core structure consists of a six-membered oxygen-containing ring (oxane) with hydroxyl groups at positions 3, 4, and 5, all in the S stereochemical configuration. The benzyloxy substituent introduces hydrophobicity, distinguishing it from simpler polyhydroxy oxanes. While direct data on its molecular weight or biological activity is absent in the provided evidence, analogous compounds (e.g., oxane-triols with similar substituents) suggest a molecular formula of C₁₂H₁₆O₆ and an approximate molecular weight of 280.26 g/mol .
Properties
IUPAC Name |
(2S,3S,4S,5S)-2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-BJDJZHNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol typically involves the protection of hydroxyl groups followed by the introduction of the benzyloxy group. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the oxane ring structure can modulate the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (2S,3S,4S,5S)-2-(benzyloxy)oxane-3,4,5-triol is best understood through comparisons with analogous oxane-triol derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The benzyloxy group in the target compound enhances hydrophobicity compared to α-arbutin’s polar 4-hydroxyphenoxy group. This difference impacts solubility and membrane permeability, making the target compound more suited for lipid-rich environments . The 4-nitrobenzyloxy derivative () exhibits higher reactivity due to the electron-withdrawing nitro group, enabling applications in redox-active biosensors .
Stereochemical Influence :
- The all-S configuration in the target compound contrasts with mixed stereochemistry in analogs like α-arbutin (2R,3S,4S,5R,6R). Such stereochemical variations dictate substrate specificity in enzymatic interactions, as seen in α-arbutin’s role as a tyrosinase substrate .
Biological Activity: Phillyrin () demonstrates antiviral properties linked to its methoxyphenyl-furofuran substituent, a feature absent in the target compound. This highlights how aromatic substituents beyond benzyl groups can diversify bioactivity . The allyl-methoxyphenoxy analog () is associated with plant-derived phenolic glycosides, suggesting ecological or metabolic roles distinct from synthetic benzyloxy derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
